molecular formula C22H25N5O B2862407 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide CAS No. 1797673-20-1

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide

Cat. No.: B2862407
CAS No.: 1797673-20-1
M. Wt: 375.476
InChI Key: MTCBHSFGXZRFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-based derivative with a molecular weight of 445.2 g/mol (MS (ESI) [M+H]+ = 445.2) . Its structure includes:

  • A 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole core, which is critical for kinase inhibition or receptor binding in many therapeutic agents.
  • Pyrazole derivatives are widely explored in medicinal chemistry for their anticancer, anti-inflammatory, and kinase-inhibitory properties.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-26(2)19-5-3-4-18(14-19)22(28)24-12-13-27-21(17-6-7-17)15-20(25-27)16-8-10-23-11-9-16/h3-5,8-11,14-15,17H,6-7,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCBHSFGXZRFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Weight (g/mol) Key Structural Features
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide (Target Compound) 445.2 Pyridin-4-yl, cyclopropyl, dimethylamino benzamide
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-... (P-0042) Not reported Chloro-pyridazinone, pyrrolidinyloxy, cyclopropylamide
Compound 191 Not reported Trifluoromethyl, sulfonamido, hydroxy-methylbutynyl, atropisomeric mixture

Key Differences :

  • Target Compound: Lacks halogenated or sulfonamide groups, prioritizing pyridine and dimethylamino groups for solubility and moderate lipophilicity.
  • P-0042: Incorporates a chloro-pyridazinone group, which may enhance DNA intercalation or kinase inhibition .
  • Compound 191 : Features trifluoromethyl and sulfonamido groups, likely improving metabolic stability and target affinity .

Pharmacological Properties (Inferred)

Table 3: Inferred Bioactivity and Physicochemical Properties

Compound Solubility Binding Affinity (Hypothetical) Metabolic Stability
Target Moderate (due to dimethylamino) Moderate kinase inhibition Moderate (cyclopropyl may reduce CYP450 metabolism)
P-0042 Lower (chloro-pyridazinone) High (chloro group enhances potency) Variable (pyrrolidinyloxy may increase clearance)
Compound 191 Low (trifluoromethyl increases lipophilicity) Very high (trifluoromethyl improves target engagement) High (fluorine reduces oxidation)

Research Findings and Implications

  • P-0042: The chloro-pyridazinone moiety is associated with anticancer activity in patents, possibly through Topoisomerase II inhibition .
  • Compound 191 : The trifluoromethyl group is a hallmark of prolonged half-life in vivo, as seen in drugs like celecoxib .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.